Methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate
Overview
Description
Methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is an organic compound with the molecular formula C10H14O6. It is a derivative of Meldrum’s acid, featuring a dioxane ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate can be synthesized through a multi-step process involving the reaction of Meldrum’s acid with appropriate reagents. One common method involves the condensation of Meldrum’s acid with an alkyl halide in the presence of a base, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Mechanism of Action
The mechanism by which Methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate exerts its effects involves interactions with various molecular targets. The dioxane ring structure allows for specific binding interactions with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-dimethyl-1,3-dioxane-4,6-dione, a precursor to Methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate.
Dimedone: 5,5-dimethyl-1,3-cyclohexanedione, another compound with a similar dioxane ring structure.
Barbituric Acid: 2,4,6-trioxohexahydropyrimidine, which shares some structural similarities.
Uniqueness
This compound is unique due to its specific ester functional group and the potential for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-10(2)15-8(12)6(9(13)16-10)4-5-7(11)14-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGHRFBQTKIICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CCC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462678 | |
Record name | 1,3-Dioxane-5-propanoic acid, 2,2-dimethyl-4,6-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62054-77-7 | |
Record name | 1,3-Dioxane-5-propanoic acid, 2,2-dimethyl-4,6-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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